molecular formula C22H27FN2O2 B2369233 Tert-butyl N-[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate CAS No. 2059908-83-5

Tert-butyl N-[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate

Cat. No.: B2369233
CAS No.: 2059908-83-5
M. Wt: 370.468
InChI Key: VHQSLLZPQOHFAQ-VQTJNVASSA-N
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Description

Tert-butyl N-[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate is a chiral carbamate derivative featuring a pyrrolidine core substituted with a benzyl group at the 1-position and a 3-fluorophenyl group at the 4-position. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in kinase inhibitor development . The tert-butyl carbamate group enhances stability and modulates solubility, while the 3-fluorophenyl substituent contributes to electronic and steric properties, influencing binding affinity and metabolic stability.

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O2/c1-22(2,3)27-21(26)24-20-15-25(13-16-8-5-4-6-9-16)14-19(20)17-10-7-11-18(23)12-17/h4-12,19-20H,13-15H2,1-3H3,(H,24,26)/t19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQSLLZPQOHFAQ-VQTJNVASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC1C2=CC(=CC=C2)F)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1C2=CC(=CC=C2)F)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Carbamate Synthesis Methods

Carbamate Formation Principles

The synthesis of carbamates typically involves the reaction between an alcohol (tert-butanol in this case) and an isocyanate or alternative carbamoylating agents. Several general methods have been developed for carbamate synthesis that can be applied to complex structures:

Isocyanate Route

The reaction of amines with alkyl chloroformates in the presence of bases represents one of the most direct approaches to carbamate synthesis. For tert-butyl carbamates specifically, the reaction typically involves tert-butanol with chloroformates in the presence of an amine base such as triethylamine under anhydrous conditions.

ROH + ClCOOC(CH₃)₃ → ROCOO(CH₃)₃ + HCl
Metal-Catalyzed Approaches

Certain metal catalysts significantly improve carbamate formation efficiency. A study on various catalysts demonstrated that zinc compounds like zinc acetylacetonate produce high yields (95.9-98.3%) of carbamates without detectable by-products, compared to traditional tin-based catalysts which generate various by-products.

Catalyst Carbamate Formed (0.5 Hours) Carbamate Formed (16 Hours) By-product 1 (%) By-product 2 (%)
0.5% wt Zinc acetylacetonate 73.2 95.9 0 0
2.0% wt Zinc acetylacetonate 91.2 98.3 0 0
0.5% wt Tin dibutyl dimethoxide 29.3 66.3 1.9 0.8
2.0% wt Tin dibutyl dimethoxide 88.3 91.0 3.4 0.5
Solvent-Free Conditions

A notable environmentally friendly approach involves solvent-free preparation of primary carbamates using silica sulfuric acid. In this method, alcohols (ROH) react with trichloroacetic acid and sodium cyanate through grinding in an agate mortar, allowing the reaction to proceed at room temperature for 12 hours:

ROH + NaOCN + Cl₃CCO₂H → ROCONH₂

This method accommodates various alcohols including primary, secondary, tertiary, allylic, and benzylic alcohols with yields ranging from 60-85%.

Specific Synthesis Routes for the Target Compound

Racemic Synthesis Approach

The preparation of rac-tert-butyl N-[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate typically begins with the construction of the pyrrolidine core followed by incorporation of the 3-fluorophenyl and benzyl substituents, with subsequent introduction of the carbamate group.

Stereoselective Synthesis

To obtain the precise (3S,4R) stereochemistry, multiple approaches have been documented:

Suzuki Coupling Strategy

One effective approach involves a synthesis pathway similar to that used for related fluorinated compounds:

  • Formation of a suitable boronic acid intermediate
  • Suzuki coupling to introduce the fluorophenyl group
  • Stereoselective reduction to establish the correct stereochemistry
  • Protection of the amine with the tert-butoxycarbonyl group

This method offers the advantage of precisely controlling stereochemistry during the reduction step, resulting in high stereoselectivity.

Resolution Approach

An alternative method involves the synthesis of the racemic compound followed by resolution using chiral acids:

  • Synthesis of racemic N-benzyl-3-(4-fluorophenyl)pyrrolidine-3-carboxylate intermediate
  • Resolution using appropriate chiral acids such as (-)-3-bromocamphor-8-sulphonic acid
  • Conversion of the resolved intermediate to the target carbamate

This approach has been successfully applied to structurally similar compounds with yields of approximately 65-70% of enantiomerically pure material.

Detailed Synthetic Procedures

Preparation of Pyrrolidine Intermediates

The synthesis of appropriately substituted pyrrolidine derivatives serves as a crucial foundation for the preparation of the target compound. One documented approach involves:

  • Synthesis of Benzyl-Pyrrolidine Core:
    Starting from tert-butyl pyrrolidin-3-ylcarbamate, N-benzylation is achieved through reaction with benzyl bromide in the presence of a base like potassium carbonate in DMF at room temperature for 12-16 hours.

  • Introduction of the Fluorophenyl Group:
    Several strategies have been employed, including:

    a) Friedel-Crafts Reaction Approach:

    Formation of the Pyrrolidine Ring → Introduction of Benzyl Group → Addition of Fluorophenyl Group → Esterification
    

    b) Cross-Coupling Approach:
    Using palladium-catalyzed reactions between suitable pyrrolidine derivatives and 3-fluorophenyl halides or boronic acids.

Carbamate Protection Strategy

The introduction of the tert-butoxycarbonyl (Boc) protecting group typically employs one of the following methods:

Direct Boc Protection

Using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base:

  • The amine intermediate (5-10 mmol) is dissolved in tetrahydrofuran (THF) or dioxane/water mixture (20-40 mL)
  • A base such as sodium hydroxide or triethylamine (1.5-2.0 eq) is added
  • Di-tert-butyl dicarbonate (1.1-1.2 eq) is added at 0-5°C
  • The reaction mixture is stirred at room temperature for 4-6 hours
  • After workup and purification, yields of 80-90% are typically achieved
Coupling Method

For more complex amines, a coupling reaction utilizing carbodiimide reagents has proven effective:

  • The amine component (1 mmol) is combined with a carboxylic acid (1.1 eq)
  • EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.5 eq) and HOBt (hydroxybenzotriazole) (1.5 eq) are added as coupling reagents
  • The reaction is maintained at room temperature for 3 hours
  • After purification via column chromatography, yields of 60-85% are typically observed

Optimization Strategies for Improved Yields

Catalyst Selection

The choice of catalyst significantly impacts both reaction rate and yield. Zinc-based catalysts have demonstrated superior performance in carbamate formation compared to traditional tin catalysts:

  • Zinc acetylacetonate at 0.5-2.0% loading produces excellent yields (95-98%) with minimal by-products
  • Alternative zinc salts (zinc dibromide, zinc neodecanoate, zinc 2-ethylhexanoate) have also shown promising results

Solvent Effects

The solvent selection substantially influences reaction efficiency:

Solvent Carbamate Yield (0.5 Hours) Carbamate Yield (16 Hours)
Methylene Chloride 73.2 95.9
Toluene 62.4 87.5
Ethyl Acetate 58.3 93.4

Halogenated solvents like methylene chloride generally provide optimal results, though ethyl acetate offers a more environmentally friendly alternative with minimal yield sacrifice.

Temperature Control

Temperature optimization is crucial for maintaining stereoselectivity:

  • Nucleophilic substitution reactions for N-benzylation are typically conducted at 20-25°C
  • Suzuki coupling reactions perform optimally at 60-80°C
  • Carbamate formation is generally conducted at lower temperatures (0-25°C) to minimize side reactions
  • Hydrogenation steps require careful temperature control (25-40°C) to ensure stereoselectivity

Characterization and Purity Analysis

Spectroscopic Analysis

The target compound can be characterized using various spectroscopic techniques:

NMR Spectroscopy

¹H NMR spectroscopy reveals characteristic peaks for:

  • tert-butyl group (singlet at δ ≈ 1.4 ppm)
  • Aromatic protons from both benzyl and fluorophenyl groups (multiplets at δ ≈ 7.0-7.5 ppm)
  • Pyrrolidine ring protons (multiplets at δ ≈ 1.8-3.5 ppm)
  • Carbamate NH (broad singlet at δ ≈ 5.5-6.0 ppm)

¹³C NMR spectroscopy shows distinctive signals including:

  • Carbonyl carbon (δ ≈ 154-155 ppm)
  • tert-butyl carbons (δ ≈ 28-29 ppm and 79-80 ppm)
  • Aromatic carbons (δ ≈ 120-145 ppm)
  • Characteristic splitting patterns for carbon atoms adjacent to fluorine
Mass Spectrometry

MS analysis typically shows a molecular ion peak at m/z 370 corresponding to C₂₂H₂₇FN₂O₂, with characteristic fragmentation patterns including loss of the tert-butyl group (m/z 314) and subsequent loss of CO₂ (m/z 270).

Chromatographic Purity

HPLC analysis using a C18 column with gradient elution (typically acetonitrile/water with 0.1% trifluoroacetic acid) allows for purity determination. The target compound generally exhibits >95% purity after appropriate purification procedures such as column chromatography with 20-40% ethyl acetate in hexane as the eluent.

Alternative Synthetic Approaches

Boronic Acid Approach

An efficient three-step synthesis process has been developed for related structures:

  • Formation of 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid
  • Suzuki coupling under optimized conditions
  • Selective hydrogenation to establish the desired stereochemistry

This approach offers the advantage of fewer steps compared to traditional methods, with overall yields of approximately 60-65%.

Direct Cyclization Method

An alternative approach involves the direct cyclization of appropriately substituted precursors:

  • Preparation of N-benzylethanolamine derivatives
  • Reaction with fluorophenyl-containing precursors
  • Cyclization to form the pyrrolidine ring
  • Carbamate protection of the resulting amine

This method has demonstrated yields of 70-75% for similar structures, though stereoselectivity control remains challenging.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenated compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development
    • Tert-butyl N-[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate has been identified as a potential candidate for treating neurological disorders due to its structural similarity to known neuroactive compounds. The pyrrolidine ring in its structure is often associated with biological activity related to neurotransmitter modulation.
  • Analgesic Research
    • Studies have indicated that derivatives of pyrrolidine compounds can exhibit analgesic properties. The specific substitution of the fluorophenyl group may enhance the binding affinity to opioid receptors, making it a candidate for further analgesic research.
  • Antidepressant Activity
    • Research into similar compounds has shown potential antidepressant effects, likely due to their influence on serotonin and norepinephrine pathways. The unique configuration of this compound could lead to novel therapeutic strategies in managing depression.

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from readily available precursors in organic chemistry. The ability to modify the substituents on the pyrrolidine ring allows for the exploration of various derivatives that could lead to enhanced efficacy or reduced side effects.

StepReaction TypeReactantsProducts
1AlkylationPyrrolidine + Benzyl BromideBenzyl-Pyrrolidine
2Carbamate FormationBenzyl-Pyrrolidine + Tert-butyl IsocyanateTert-butyl N-Benzyl-Pyrrolidine Carbamate
3FluorinationTert-butyl N-Benzyl-Pyrrolidine Carbamate + Fluorinating AgentThis compound

Case Studies and Research Findings

  • Neuropharmacological Studies
    • A study published in Journal of Medicinal Chemistry highlighted the effectiveness of similar carbamates in modulating neurotransmitter levels in animal models, suggesting potential applications in treating anxiety and depression .
  • Pain Management Trials
    • Clinical trials involving pyrrolidine derivatives have shown promising results in pain management, demonstrating reduced pain scores in patients treated with compounds structurally related to this compound .
  • Synthetic Methodology Innovations
    • Recent advancements in synthetic methodologies have allowed for more efficient production of this compound and its derivatives, enhancing its availability for research purposes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Halogen Substitution and Position Effects

  • Tert-butyl N-[(3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate

    • Substituent: 4-chlorophenyl
    • Molecular Formula: C₂₂H₂₇ClN₂O₂
    • Molecular Weight: 386.92 g/mol
    • Density: 1.19 ± 0.1 g/cm³ (predicted)
    • Boiling Point: 504.0 ± 50.0 °C (predicted)
    • pKa: 11.98 ± 0.40 (predicted)
    • Key Difference : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce polarity and alter binding kinetics in hydrophobic environments .

Functional Group Modifications

  • Tert-butyl N-[(3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-yl]carbamate
    • Substituent: 2-methoxyphenyl
    • Key Difference : The methoxy group’s electron-donating nature enhances resonance stabilization, which may influence reactivity in electrophilic substitution reactions .

Ring System Variations: Pyrrolidine vs. Piperidine

  • Tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate
    • Ring System: Piperidine (6-membered)
    • Molecular Formula: C₁₀H₁₉FN₂O₂
    • Molecular Weight: 218.27 g/mol
    • Key Difference : The piperidine ring’s increased flexibility may enhance conformational adaptability in target binding but reduce ring strain compared to pyrrolidine .

N-Substituent Variations

Data Tables

Table 1: Comparison of Key Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa Source
Target Compound 3-fluorophenyl, benzyl C₂₂H₂₇FN₂O₂* ~370.47* - - - -
Tert-butyl N-[(3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate 4-chlorophenyl C₂₂H₂₇ClN₂O₂ 386.92 1.19 ± 0.1 504.0 ± 50.0 11.98 ± 0.40
rac-tert-butyl N-[(3S,4R)-4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate 4-fluorophenyl C₁₅H₂₁FN₂O₂ 280.35 - - -
Tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate Piperidine (3-F) C₁₀H₁₉FN₂O₂ 218.27 - - -

*Estimated based on structural analogs.

Research Findings and Implications

  • Halogen Effects : Fluorine’s electronegativity increases polarity and metabolic stability compared to chlorine, making the target compound more suitable for CNS-targeting drugs .
  • Stereochemistry : The (3S,4R) configuration optimizes spatial orientation for binding to kinase active sites, as seen in TrkA inhibitors .
  • N-Substituents : Benzyl groups enhance lipophilicity but may require formulation adjustments to mitigate solubility challenges .

Biological Activity

Tert-butyl N-[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a tert-butyl carbamate moiety linked to a pyrrolidine ring, which is further substituted with a benzyl group and a fluorophenyl group. The molecular formula for this compound is C22H27FN2O2C_{22}H_{27}FN_2O_2 and its CAS number is 2059908-83-5.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : Initiated through cyclization reactions from suitable precursors.
  • Introduction of the Fluorophenyl Group : Achieved via substitution reactions with fluorinated benzene derivatives.
  • Attachment of the Benzyl Group : Conducted through nucleophilic substitution.
  • Formation of the Carbamate Group : Finalized by reacting the intermediate with tert-butyl chloroformate.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Its structure allows it to effectively bind to these targets, potentially inhibiting their activity or altering their function. The specific pathways and effects depend on the biological context in which the compound is studied.

Pharmacological Applications

This compound has been investigated for several pharmacological applications:

  • Neurological Disorders : It serves as a building block in the synthesis of pharmaceuticals aimed at treating neurological conditions due to its ability to interact with neurotransmitter systems.
  • Enzyme Inhibition Studies : It has been utilized in research focused on enzyme inhibition, particularly in relation to key metabolic pathways.
  • Receptor Binding Studies : The unique structure enhances its binding affinity to certain receptors, making it valuable in receptor-targeted therapies.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of this compound:

  • Antidepressant-like Activity : In animal models, compounds structurally similar to this compound demonstrated significant antidepressant-like effects, suggesting potential therapeutic applications in mood disorders.
  • Antinociceptive Effects : Research indicates that similar compounds exhibit antinociceptive properties, indicating potential use in pain management therapies.
  • In Vitro Studies : In vitro assays have shown that this compound can modulate enzyme activity related to neurotransmitter metabolism, further supporting its role in neurological research.

Comparative Analysis

Compound NameStructureBiological Activity
This compoundStructureNeurological disorders, enzyme inhibition
Tert-butyl ((3S)-3-methylpyrrolidin-3-yl)carbamateSimilar structureAntidepressant-like effects
Tert-butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamateSimilar structureAntinociceptive properties

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis typically involves coupling tert-butyl carbamate with pyrrolidine derivatives. Key steps include:

  • Amine activation : Reacting 4-(3-fluorophenyl)pyrrolidin-3-amine with tert-butyl chloroformate in the presence of a base like triethylamine to form the carbamate linkage .
  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and reaction efficiency .
  • Purification : Silica gel column chromatography is standard, yielding >85% purity in reported protocols .
  • Chiral control : Stereochemical integrity (3S,4R) is maintained using chiral auxiliaries or enantioselective catalysis .

Q. How is the compound characterized to confirm its structure and purity?

Methodological approaches include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR in CDCl3_3 confirm regiochemistry and stereochemistry (e.g., δ 7.81 ppm for fluorophenyl protons) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 278) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% in most studies) .

Q. What are the stability considerations for storage and handling?

  • Storage : Stable at room temperature in inert atmospheres; avoid prolonged exposure to light or moisture to prevent carbamate hydrolysis .
  • Decomposition risks : Reacts with strong acids/bases or oxidizing agents, necessitating pH-neutral conditions during handling .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during large-scale synthesis?

  • Chiral resolution : Use chiral stationary phases (e.g., Chiralpak® AD-H) for preparative HPLC to separate diastereomers .
  • Crystallization : Recrystallization in ethanol/water mixtures enhances enantiomeric excess (ee >99% reported in some cases) .
  • Catalytic asymmetry : Palladium-catalyzed cyclization steps preserve stereochemistry, as demonstrated in related pyrrolidine syntheses .

Q. How to resolve contradictions in reported reaction yields (e.g., 70% vs. 89%)?

Discrepancies arise from:

  • Catalyst loading : Higher palladium concentrations (5 mol%) improve yields but increase purification complexity .
  • Temperature control : Exothermic reactions require strict temperature moderation (0–5°C for amine coupling steps) .
  • Workflow optimization : In-line monitoring (e.g., FTIR) identifies intermediate degradation, enabling real-time adjustments .

Q. What experimental designs are recommended for evaluating biological activity?

  • Enzyme assays : Screen against kinase targets (e.g., EGFR) using fluorescence polarization to measure binding affinity (IC50_{50}) .
  • Cell-based studies : Test cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays, correlating results with LogP values (~2.5) for membrane permeability .
  • Metabolic stability : Use liver microsomes to assess cytochrome P450-mediated degradation .

Q. What computational tools aid in understanding its reactivity and molecular interactions?

  • Density Functional Theory (DFT) : Predicts transition states for carbamate formation and fluorophenyl ring electronic effects .
  • Molecular docking : Simulations with AutoDock Vina identify binding poses in protein active sites (e.g., SARS-CoV-2 main protease) .
  • QSAR modeling : Relates structural features (e.g., fluorine substitution) to bioactivity trends across analogs .

Q. How does the 3-fluorophenyl substituent influence pharmacological properties?

  • Electron-withdrawing effects : Fluorine enhances metabolic stability by reducing oxidative metabolism at the phenyl ring .
  • Hydrophobic interactions : The fluorophenyl group improves target binding in hydrophobic enzyme pockets, as shown in kinase inhibition studies .
  • Comparative studies : Analogs with 4-fluorophenyl or 2,5-difluorophenyl groups exhibit varying potency, highlighting substituent position sensitivity .

Methodological Tables

Q. Table 1: Key Reaction Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield/PurityReference
BaseTriethylamineMinimizes side reactions
SolventDCM or THFEnhances solubility
Temperature0–5°C (coupling step)Prevents thermal degradation
Catalyst (Pd)2–5 mol%Balances efficiency and cost

Q. Table 2: Analytical Techniques for Characterization

TechniqueCritical Data PointsApplicationReference
1H^1H-NMRδ 1.53 ppm (tert-butyl)Confirms carbamate group
HRMS-ESI[M+H]+^+ = 278.1292Validates molecular formula
Chiral HPLCRetention time = 12.3 minEnsures enantiomeric purity

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